4-(4-Methylphenyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile
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Overview
Description
4-(4-Methylphenyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile is an organic compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a 4-methylphenyl group attached to a dihydropyridine ring, which also contains a carbonitrile group and a ketone functional group
Preparation Methods
The synthesis of 4-(4-Methylphenyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and subsequent nitrile formation. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
4-(4-Methylphenyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 4-(4-Methylphenyl)-6-hydroxy-1,6-dihydropyridine-3-carbonitrile.
Substitution: The nitrile group can undergo nucleophilic substitution reactions, leading to the formation of amides or other derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-Methylphenyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cardiovascular diseases due to its structural similarity to known calcium channel blockers.
Industry: It is utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-Methylphenyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may act on calcium channels, similar to other dihydropyridine derivatives, leading to the modulation of calcium ion flow in cells. This can result in various physiological effects, including vasodilation and reduced blood pressure. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
4-(4-Methylphenyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile can be compared with other dihydropyridine derivatives, such as nifedipine and amlodipine. While these compounds share a similar core structure, this compound is unique due to the presence of the 4-methylphenyl group and the carbonitrile functionality. This uniqueness may confer different chemical reactivity and biological activity, making it a valuable compound for specific applications.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research Its unique chemical structure allows it to undergo a variety of reactions and be used in the synthesis of complex molecules
Properties
CAS No. |
825638-05-9 |
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Molecular Formula |
C13H10N2O |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
4-(4-methylphenyl)-6-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H10N2O/c1-9-2-4-10(5-3-9)12-6-13(16)15-8-11(12)7-14/h2-6,8H,1H3,(H,15,16) |
InChI Key |
IEQNKKLJOMNSCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)NC=C2C#N |
Origin of Product |
United States |
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